1-(5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one
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Description
1-(5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one is a useful research compound. Its molecular formula is C17H18N2O2 and its molecular weight is 282.343. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
A novel series of pyrazoline derivatives, including those with a furan nucleus, have been synthesized and evaluated for their antimicrobial properties. For instance, compounds synthesized from the reaction of 3-(furan-2-yl)-1-(4-morpholinophenyl)prop-2-ene-1-one by cyclization reaction showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The molecular docking studies of these compounds indicated promising binding interactions with bacterial proteins, suggesting their potential as antibacterial agents (A. B. S. Khumar, M. R. Ezhilarasi, B. Prabha, 2018). Furthermore, pyrazoline derivatives synthesized by cyclization of alkoxy chalcones with thiosemicarbazide have shown promising antibacterial activity, highlighting their potential use in developing new antimicrobial agents (M. Rani, M. Yusuf, Salman A. Khan, 2012).
Anticancer Activity
Several synthesized pyrazoline and chalcone derivatives have demonstrated potential anticancer activities. The synthesis and evaluation of such compounds have shown promising results against various cancer cell lines. For example, a study involving the synthesis of chalcones and acetyl pyrazoline derivatives containing a furan nucleus evaluated these compounds for their antitubercular activity, which indirectly suggests their potential for broader biological applications, including anticancer properties (D. Bhoot, R. Khunt, H. Parekh, 2011).
Molecular Docking and Biological Evaluations
The molecular docking studies of synthesized compounds have played a crucial role in understanding their potential biological activities. For instance, novel pyrazoline derivatives have been synthesized and evaluated for their antiinflammatory and antibacterial activities, with molecular docking results suggesting their beneficial roles as molecular templates for further development (P. Ravula, V. Babu, P. Manich, Rika, N. R. Chary, J. N. S. Ch, Ra, 2016).
Synthesis and Characterization
The synthesis and characterization of novel compounds involving 1-(5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one and its derivatives are fundamental to understanding their potential applications. Studies have detailed the synthesis processes, structural elucidation, and subsequent biological evaluations of these compounds, providing a basis for their potential use in pharmaceuticals and as biochemical tools (L. Anthony, D. Rajaraman, M. Shanmugam, K. Krishnasamy, 2020).
Properties
IUPAC Name |
1-[3-(furan-2-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-3-17(20)19-15(16-5-4-10-21-16)11-14(18-19)13-8-6-12(2)7-9-13/h4-10,15H,3,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYKLSOOUVLSMMB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)C)C3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801322168 |
Source
|
Record name | 1-[3-(furan-2-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801322168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
5.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26666333 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
684228-34-0 |
Source
|
Record name | 1-[3-(furan-2-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801322168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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